molecular formula C19H22N2O3S B11100947 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B11100947
M. Wt: 358.5 g/mol
InChI Key: XFUDZLYKQRESDX-RGVLZGJSSA-N
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Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylene bridge linking a dimethoxyphenyl group to an acetohydrazide moiety. The presence of both methoxy and sulfanyl groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(2-methylbenzyl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The methylene bridge can be reduced to form a more saturated compound.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce a more saturated hydrazide derivative.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its methoxy and sulfanyl groups. These interactions may modulate biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and sulfanyl groups in the same molecule is relatively uncommon and may contribute to its unique properties compared to similar compounds.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H22N2O3S/c1-14-6-4-5-7-16(14)12-25-13-19(22)21-20-11-15-8-9-17(23-2)18(10-15)24-3/h4-11H,12-13H2,1-3H3,(H,21,22)/b20-11+

InChI Key

XFUDZLYKQRESDX-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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